[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Overview
Description
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmitter synthesis . The compound’s interactions with these enzymes can modulate their activity, leading to changes in biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, the compound can modulate gene expression, leading to changes in the production of proteins involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and other cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . The compound’s initial effects on cells, such as inducing apoptosis or modulating gene expression, can have lasting impacts even after its degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of neurotransmitters, affecting their levels in the brain . Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolites, impacting cellular redox balance and oxidative stress.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the following steps:
Formation of 4-Methyl-1,3-thiazole: : This can be achieved through the reaction of ethyl acetoacetate with thiourea in the presence of a strong acid like hydrochloric acid.
Amination: : The 4-methyl-1,3-thiazole is then subjected to amination using ethylamine to form the corresponding amine derivative.
Dihydrochloride Formation: : The final step involves the treatment of the amine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: : Thiazole sulfoxides and sulfones.
Reduction: : Thiazolidines and other reduced derivatives.
Substitution: : Various substituted thiazoles with different functional groups.
Scientific Research Applications
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of thiazole chemistry.
Biology: : The compound exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: : It has potential therapeutic applications in the development of drugs targeting various diseases.
Industry: : It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
Thiazole Derivatives: : Other thiazole derivatives may have different substituents or functional groups, leading to variations in biological activity and chemical properties.
Amine Derivatives: : Similar amine derivatives may differ in their molecular structure, affecting their reactivity and applications.
List of Similar Compounds
2,4-Disubstituted Thiazoles: : These compounds exhibit diverse biological activities and are used in medicinal chemistry.
Thiazole-2-amine:
4-Methylthiazole: : A simpler thiazole derivative with various industrial uses.
Biological Activity
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential applications in research and medicine.
The compound features a thiazole ring, which is characterized by the presence of sulfur and nitrogen atoms within a five-membered ring structure. This configuration contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission and potentially impacting cognitive functions.
Cellular Effects
The compound influences various cellular processes:
- Cytotoxicity : It exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
- Cell Signaling : It affects cell signaling pathways, which can alter gene expression and metabolic processes.
- Antimicrobial Activity : Thiazole derivatives have demonstrated antimicrobial properties against a range of pathogens .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : May exhibit antioxidant or anti-inflammatory properties.
- High Doses : Can lead to increased toxicity and adverse effects on cellular health.
Comparative Biological Activity
The following table summarizes the biological activities reported for various thiazole derivatives, including this compound:
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in treating various conditions:
- Anticancer Properties : In vitro studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Compounds with thiazole moieties have been investigated for their ability to combat bacterial infections. For instance, derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus .
- Neuroprotective Effects : The inhibition of acetylcholinesterase suggests potential applications in neurodegenerative diseases like Alzheimer's.
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-4-3-9-6(8-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLTZQWHYUXKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718298 | |
Record name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-42-3 | |
Record name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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